2-Amino-N-(3-chloro-benzyl)-acetamide

Catalog No.
S8143697
CAS No.
M.F
C9H11ClN2O
M. Wt
198.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(3-chloro-benzyl)-acetamide

Product Name

2-Amino-N-(3-chloro-benzyl)-acetamide

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]acetamide

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

InChI

InChI=1S/C9H11ClN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13)

InChI Key

FGLWYXAWOZYGIB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)CN

2-Amino-N-(3-chloro-benzyl)-acetamide is an organic compound characterized by its unique structure, which includes an amino group, a chloro-substituted benzyl moiety, and an acetamide functional group. This compound has the molecular formula C10_{10}H11_{11}ClN2_2O and a molar mass of approximately 216.66 g/mol. The presence of the chloro group at the 3-position on the benzyl ring influences the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The compound can be reduced to yield amine derivatives.
  • Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The products formed depend on the specific reaction conditions and reagents used.

Research indicates that 2-Amino-N-(3-chloro-benzyl)-acetamide exhibits potential biological activity, particularly in pharmacological contexts. It has been investigated for its possible anti-inflammatory and analgesic properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, where the chloro-benzyl group may enhance binding affinity and specificity.

The synthesis of 2-Amino-N-(3-chloro-benzyl)-acetamide typically involves the following steps:

  • Starting Material Preparation: The synthesis begins with 3-chloro-benzylamine.
  • Acylation: The 3-chloro-benzylamine is acylated using acetic anhydride or acetyl chloride to form the corresponding acetamide derivative.

In industrial settings, large-scale production may utilize batch or continuous flow processes to ensure high yield and purity.

Interaction studies focus on how 2-Amino-N-(3-chloro-benzyl)-acetamide binds to biological targets. Techniques such as molecular docking and quantitative structure-activity relationship modeling are employed to predict binding affinities and optimize pharmacological properties. Understanding these interactions is crucial for advancing its therapeutic potential.

Several compounds share structural similarities with 2-Amino-N-(3-chloro-benzyl)-acetamide:

Compound NameKey FeaturesUnique Aspects
2-Amino-N-(4-fluoro-benzyl)-acetamideFluorine substitution at the para positionDifferent halogen positioning affects reactivity
2-Amino-N-(3-fluoro-benzyl)-acetamideFluorine substitution at the meta positionPotentially enhanced stability compared to chloro analogs
2-Amino-N-(3-methyl-benzyl)-acetamideMethyl substitution instead of halogenLacks halogen effects on biological activity

The uniqueness of 2-Amino-N-(3-chloro-benzyl)-acetamide lies in its specific chloro substitution pattern, which may influence its chemical reactivity and biological efficacy differently than its analogs. This distinct feature makes it a valuable scaffold in drug design and development, particularly in targeting specific biological pathways.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

198.0559907 g/mol

Monoisotopic Mass

198.0559907 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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